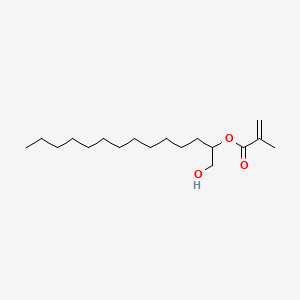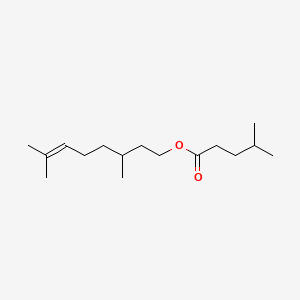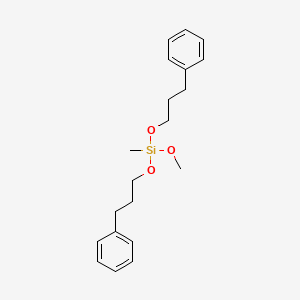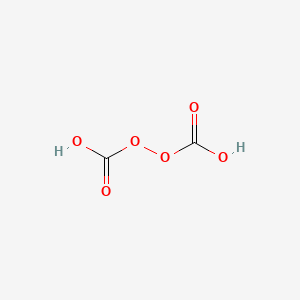
Dichloro(pentyloxy)titanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(pentyloxy)titanium is a chemical compound with the molecular formula C5H11Cl2OTi It is a titanium-based compound that features two chlorine atoms and a pentyloxy group attached to the titanium center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of dichloro(pentyloxy)titanium typically involves the reaction of titanium tetrachloride with pentanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of titanium tetrachloride. The general reaction scheme is as follows:
TiCl4+C5H11OH→TiCl2(OC5H11)+2HCl
This reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(pentyloxy)titanium can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands, such as alkoxides or amines.
Oxidation and Reduction Reactions: The titanium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other molecules through coordination bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and phosphines. These reactions are typically carried out in non-aqueous solvents under inert conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the titanium center.
Coordination Reactions: Ligands such as pyridine or bipyridine can coordinate to the titanium center, forming stable complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield titanium alkoxides, while oxidation reactions can produce titanium oxides.
Aplicaciones Científicas De Investigación
Dichloro(pentyloxy)titanium has several scientific research applications, including:
Catalysis: It can serve as a catalyst in various organic transformations, such as polymerization and oxidation reactions.
Materials Science: The compound can be used in the synthesis of advanced materials, including nanomaterials and thin films.
Biological Applications: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Industrial Applications: It can be used in the production of high-performance coatings and as a precursor for other titanium-based compounds.
Mecanismo De Acción
The mechanism of action of dichloro(pentyloxy)titanium depends on its specific application. In catalysis, the titanium center can activate substrates through coordination or redox processes, facilitating various chemical transformations. The pentyloxy group can influence the compound’s solubility and reactivity, making it suitable for specific reactions.
Comparación Con Compuestos Similares
Similar Compounds
Titanium Tetrachloride (TiCl4): A common titanium compound used in various industrial processes.
Titanium Alkoxides (e.g., Ti(OR)4): These compounds are similar in structure but have different alkoxy groups.
Titanocene Dichloride (TiCp2Cl2): A metallocene compound with different reactivity and applications.
Uniqueness
Dichloro(pentyloxy)titanium is unique due to the presence of the pentyloxy group, which imparts specific solubility and reactivity characteristics. This makes it suitable for applications where other titanium compounds may not be as effective.
Propiedades
Número CAS |
97259-79-5 |
|---|---|
Fórmula molecular |
C5H12Cl2OTi |
Peso molecular |
206.92 g/mol |
Nombre IUPAC |
dichlorotitanium;pentan-1-ol |
InChI |
InChI=1S/C5H12O.2ClH.Ti/c1-2-3-4-5-6;;;/h6H,2-5H2,1H3;2*1H;/q;;;+2/p-2 |
Clave InChI |
CPZQWQNFKPZLBA-UHFFFAOYSA-L |
SMILES canónico |
CCCCCO.Cl[Ti]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



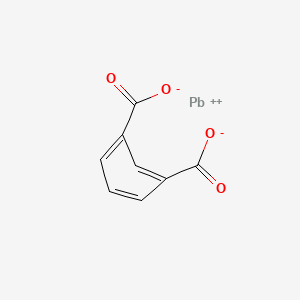
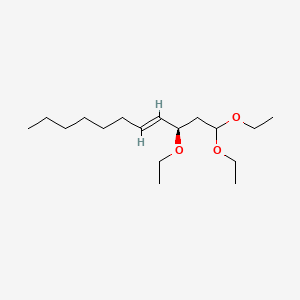
![1-[(4-Chloroanilino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647352.png)

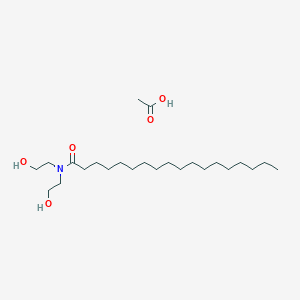
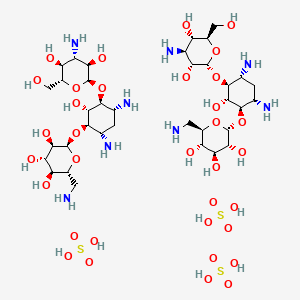
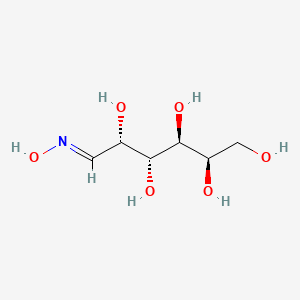
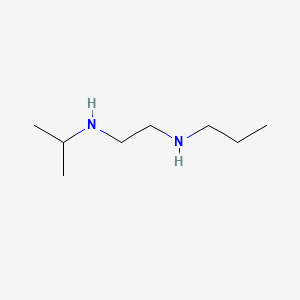
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
